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molecular formula C14H20O2 B085848 2-(4-Cyclohexylphenoxy)ethanol CAS No. 1020-00-4

2-(4-Cyclohexylphenoxy)ethanol

Cat. No. B085848
M. Wt: 220.31 g/mol
InChI Key: CPWZXPYBVCANNT-UHFFFAOYSA-N
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Patent
US07253178B2

Procedure details

1-[2-(Benzyloxy)ethoxy]-4-cyclohexylbenzene (3.2 g) was dissolved in ethanol (100 mL). The resulting solution was added with 20% palladium hydroxide (300 mg) and then stirred in a hydrogen atmosphere at room temperature for 25 hours. The catalyst was filtered off, and washed with ethyl acetate. The filtrate was evaporated, and the residue was azeotroped with toluene (×2) to give the title compound as a colorless solid (2.34 g).
Name
1-[2-(Benzyloxy)ethoxy]-4-cyclohexylbenzene
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]2)=[CH:14][CH:13]=1)C1C=CC=CC=1.[H][H]>C(O)C.[OH-].[Pd+2].[OH-]>[CH:18]1([C:15]2[CH:14]=[CH:13][C:12]([O:11][CH2:10][CH2:9][OH:8])=[CH:17][CH:16]=2)[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1 |f:3.4.5|

Inputs

Step One
Name
1-[2-(Benzyloxy)ethoxy]-4-cyclohexylbenzene
Quantity
3.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCOC1=CC=C(C=C1)C1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
300 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with toluene (×2)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=C(OCCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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